Cyclopentylidenemalononitrile

Descripción

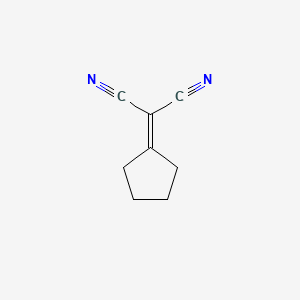

Structure

3D Structure

Propiedades

IUPAC Name |

2-cyclopentylidenepropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-5-8(6-10)7-3-1-2-4-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAPBKWCUJTRDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C#N)C#N)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205164 | |

| Record name | Cyclopentylidenemalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5660-83-3 | |

| Record name | Cyclopentylidenemalononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5660-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentylidenemalononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005660833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentylidenemalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentylidenemalononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cyclopentylidenemalononitrile

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen atom (in this case, malononitrile) to a carbonyl group (cyclopentanone), followed by a dehydration reaction. wikipedia.org The result is the formation of a new double bond. The choice of catalyst and reaction conditions plays a pivotal role in the outcome of this synthesis.

Catalytic Conditions and Their Impact on Yield and Selectivity

Weakly basic amines are commonly used as catalysts in Knoevenagel condensations. wikipedia.org Piperidine (B6355638), a secondary amine, is a classic and effective catalyst for the reaction between cyclopentanone (B42830) and malononitrile (B47326). researchgate.net The synthesis of "mixed dimers" of cyclopentylidenemalononitrile can be achieved using a catalytic amount of piperidine in ethanol. researchgate.net

1,4-Diazabicyclo[2.2.2]octane (DABCO) is another amine-based catalyst that has demonstrated effectiveness in promoting Knoevenagel-type reactions. nih.govresearchgate.net Its catalytic activity has been noted in various condensation reactions involving malononitrile. nih.govresearchgate.net DABCO is considered a non-toxic and environmentally friendly catalyst. rsc.org

Table 1: Amine-Catalyzed Synthesis of this compound Derivatives

| Catalyst | Reactants | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Piperidine | Cyclopentanone, Malononitrile | Ethanol | Room Temperature | Not Specified researchgate.net |

| DABCO | Heteroaryl substituted xanthenes, Malononitrile | Water | Stirring, 60 min | Excellent nih.gov |

Note: The table includes data for related Knoevenagel condensations to illustrate the utility of these catalysts, as specific yield data for the direct synthesis of this compound was not always available in the provided results.

Inorganic bases offer an alternative to amine catalysts. Sodium acetate (B1210297), an inexpensive and non-toxic salt, has been used as a weak base catalyst for Knoevenagel condensations. academie-sciences.fr It facilitates the reaction under mild conditions and can lead to excellent yields of the desired products. academie-sciences.fr

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials that have gained attention as heterogeneous catalysts. Their high surface area and tunable active sites make them suitable for various organic transformations, including the Knoevenagel condensation. nih.gov For instance, aluminum-based MOFs like CAU-1-NH2 have shown high selectivity and catalytic activity in the condensation of benzaldehyde (B42025) and malononitrile under mild conditions. rsc.org The catalyst's stability and reusability are also significant advantages. rsc.org While specific studies on cyclopentanone with MOFs were not detailed in the provided results, the principles apply, suggesting their potential in synthesizing this compound. nih.govrsc.org

Environmentally Benign Synthetic Protocols

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for synthesizing this compound. These protocols aim to reduce or eliminate the use of hazardous solvents and minimize energy consumption. rsc.org

Performing the Knoevenagel condensation in the absence of a solvent offers significant environmental benefits. rsc.orgcmu.edu Solvent-free reactions can be achieved through techniques like grinding the reactants together, sometimes with a solid catalyst, or by using microwave or ultrasound irradiation to promote the reaction. researchgate.netmdpi.comarabjchem.org These methods are often faster, more efficient, and produce high yields of the desired product with simplified work-up procedures. arabjchem.orgbhu.ac.in Ultrasound-assisted synthesis, for example, is known for its ability to accelerate reactions and provide high yields in short time frames, often using greener solvents like water or ethanol, or no solvent at all. nih.govsemanticscholar.orgresearcher.lifeuniv.kiev.uamdpi.com

Table 2: Comparison of Synthetic Conditions

| Method | Catalyst | Solvent | Key Advantages |

|---|---|---|---|

| Grinding | None/Solid Base | Solvent-Free | Simplicity, efficiency, environmentally benign researchgate.netmdpi.com |

| Microwave Irradiation | Various | Solvent-Free or Green Solvents | Rapid, high yields, clean reactions arabjchem.orgbhu.ac.in |

Aqueous Medium Reactions

In recent years, the principles of green chemistry have driven the development of synthetic protocols in aqueous media, minimizing the use of volatile and hazardous organic solvents. The Knoevenagel condensation for producing compounds like this compound can be efficiently performed in water, often with the aid of a catalyst.

Detailed research has demonstrated the efficacy of various catalysts for Knoevenagel condensations in water. For instance, the reaction between aromatic aldehydes and malononitrile has been successfully carried out using potassium alum (KAl(SO₄)₂·12H₂O) as a cost-effective, readily available, and environmentally benign catalyst. rasayanjournal.co.in The reaction proceeds smoothly at moderate temperatures (e.g., 60°C), and the product often precipitates directly from the aqueous solution, simplifying the workup procedure. rasayanjournal.co.in While this specific example uses an aldehyde, the principle is directly applicable to ketones like cyclopentanone. The use of water as a solvent not only offers environmental benefits but can also enhance reaction rates due to hydrophobic effects.

The general procedure involves stirring an equimolar mixture of the carbonyl compound (cyclopentanone) and the active methylene (B1212753) compound (malononitrile) in water with a catalytic amount of a suitable catalyst. rasayanjournal.co.in The reaction's progress can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the product is typically isolated by simple filtration. rasayanjournal.co.in

| Reactant A | Reactant B | Catalyst | Solvent | Temperature | Typical Outcome |

|---|---|---|---|---|---|

| Aromatic Aldehyde | Malononitrile | Alum (20 mol%) | Water | 60°C | High yield, simple product isolation |

Biocatalytic Considerations for Related Reactions

Biocatalysis represents a frontier in sustainable chemistry, utilizing enzymes or whole organisms to catalyze chemical transformations with high specificity and efficiency under mild conditions. While specific literature detailing the biocatalytic synthesis of this compound is sparse, the principles have been applied to related Knoevenagel condensations.

Research into greener approaches for these reactions has explored the use of heterogeneous biocatalysts. For example, aqueous extracts from plants, such as Musa acuminata (banana peel extract), have been successfully employed as neutral, heterogeneous biocatalysts for the condensation of aldehydes and ketones with active methylene compounds at room temperature. researchgate.net Such natural catalysts are biodegradable, inexpensive, and operate under environmentally friendly conditions. researchgate.net The application of biocatalysis, including engineered enzymes and natural extracts, offers a promising avenue for the future development of highly efficient and sustainable syntheses of this compound and related compounds. mdpi.com

Mechanistic Aspects of this compound Formation

The formation of this compound via the Knoevenagel condensation proceeds through a well-understood, multi-step mechanism. The efficiency and rate of this reaction are governed by the stability of its intermediates and transition states.

Role of Transition State Stabilization

The mechanism is typically initiated by a catalyst, which is usually a weak base such as an amine (e.g., piperidine). wikipedia.org

Carbanion Formation: The base abstracts a proton from the highly acidic central carbon of malononitrile. The acidity of these protons is a direct result of the strong electron-withdrawing nature of the two nitrile groups. This deprotonation step forms a resonance-stabilized carbanion, often referred to as an enolate. youtube.com

Nucleophilic Attack: The cyclopentanone's carbonyl group is activated by the catalyst. In the presence of an amine catalyst, this can involve the formation of a more electrophilic iminium ion intermediate. youtube.com The stabilized carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon (or the iminium carbon) of the cyclopentanone. This is the crucial carbon-carbon bond-forming step.

Dehydration: The resulting intermediate, an aldol-type addition product, undergoes dehydration (elimination of a water molecule) to yield the final, stable α,β-unsaturated product, this compound. wikipedia.org

Influence of Steric and Electronic Factors on Reaction Course

Both steric and electronic properties of the reactants significantly influence the Knoevenagel condensation.

Electronic Factors: The reaction is fundamentally driven by the electronic character of the reactants. The malononitrile molecule is specifically designed to be an excellent nucleophile precursor. The two nitrile (-C≡N) groups are powerful electron-withdrawing groups, which greatly increase the acidity of the methylene (CH₂) protons, facilitating the formation of the carbanion intermediate even with a mild base. wikipedia.org Conversely, the carbonyl carbon of cyclopentanone is electrophilic and susceptible to nucleophilic attack.

Steric Factors: The structure of the ketone plays a significant role. Cyclopentanone, with its relatively flat, five-membered ring, presents minimal steric hindrance to the approaching nucleophilic malononitrile carbanion. This contrasts with more sterically crowded ketones, which might react more slowly or require more forcing conditions. The low steric profile of cyclopentanone facilitates an efficient approach to the carbonyl carbon, contributing to favorable reaction kinetics.

Advanced Reactivity and Mechanistic Investigations of Cyclopentylidenemalononitrile

Cyclization and Dimerization Pathways

The propensity of cyclopentylidenemalononitrile to undergo self-condensation and cyclization is a key aspect of its chemical behavior. These reactions can lead to the formation of intricate molecular architectures, including spiro compounds and dimer intermediates that can undergo further transformations.

While the dimerization of this compound is a known phenomenon, the specific base-induced cyclodimerization to form 5-aminospiro-[2,6,7,7a-tetrahydroindene-7,10-cyclopentane]-4,6,6-tricarbonitrile is a specialized transformation. This reaction pathway underscores the compound's ability to form complex polycyclic systems. The formation of such spiro compounds is often influenced by the reaction conditions, including the choice of base and solvent. In the broader context of organic synthesis, the generation of spirocyclic frameworks is of significant interest due to their prevalence in natural products and pharmaceutically active molecules.

Research has indicated that the dimer of this compound can serve as a precursor to highly reactive intermediates through an electrocyclic ring-opening process. researchgate.net This pericyclic reaction is thought to produce a conjugated triene system. researchgate.net Such electrocyclic reactions are governed by orbital symmetry rules and can be induced thermally or photochemically. wikipedia.orgnih.gov The resulting open-chain triene is a fleeting species that readily engages in subsequent chemical transformations.

This electrocyclic ring opening is a critical step in understanding the complex reactions of this compound, particularly in the presence of other reagents. The high reactivity of the triene intermediate drives the formation of more complex molecular structures.

Nucleophilic and Electrophilic Reactivity

This compound's reactivity is not limited to self-condensation. It can also react with a variety of external electrophiles and nucleophiles, leading to a diverse array of products. Its reactions with aldehydes, in particular, have been shown to yield complex molecular architectures with interesting properties.

Contrary to the expected simple Knoevenagel condensation, the reaction of this compound with aromatic aldehydes takes a more intricate route, leading to the formation of highly substituted indane derivatives. researchgate.net This transformation is believed to proceed through the aforementioned dimer intermediate and its subsequent electrocyclic ring opening.

Detailed studies have shown that the reaction between this compound and aromatic aldehydes results in the formation of 5,7-dicyano-1-arylidene-4-arylindanes. researchgate.net The same indane derivatives are also formed when the pre-formed dimer of this compound is treated with aldehydes, lending strong support to the proposed reaction mechanism involving the dimer as a key intermediate. researchgate.net This pathway highlights a sophisticated reaction cascade initiated by the dimerization of this compound.

This compound is a valuable precursor for the synthesis of bis-methine dyes. These dyes are characterized by two methine groups (=CH-) linking chromophoric systems. The reaction of this compound with aromatic aldehydes can lead to the formation of 2,5-bis-arylidene-1-dicyanomethylene-cyclopentanes. These compounds are noted for their intense color and have potential applications as dyes and pigments.

Michael Addition Reactions and Subsequent Cyclization

The electron-withdrawing properties of the two nitrile groups render the double bond of this compound a potent Michael acceptor. This reactivity allows for the addition of a variety of nucleophiles, initiating a cascade of reactions that can lead to the formation of complex cyclic and heterocyclic structures.

One notable example involves the reaction of this compound with activated methylene (B1212753) compounds in the presence of a base. The initial step is a classic Michael addition, where the nucleophile attacks the β-carbon of the cyclopentylidene ring. This is followed by an intramolecular cyclization, often leading to the formation of spirocyclic or fused ring systems. The specific outcome of the reaction, including the stereochemistry of the final product, is highly dependent on the nature of the nucleophile, the reaction conditions, and the catalyst employed.

| Reactant A | Reactant B | Catalyst/Conditions | Product Type |

| This compound | Dimedone | Piperidine (B6355638), Ethanol, Reflux | Spirocyclic compound |

| This compound | Barbituric acid | Sodium ethoxide, Ethanol | Fused heterocyclic system |

| This compound | 2-Naphthol | Basic alumina, Microwave | Chromene derivative |

Reactivity towards Isocyanates and Isothiocyanates

The reaction of this compound with isocyanates and isothiocyanates provides a pathway to novel and complex heterocyclic structures, demonstrating the compound's utility in constructing molecules with potential applications in materials science and medicinal chemistry.

Formation of Condensed Diimino-Substituted Cyclopentanaphthyridine-1,6-diones

In a notable synthetic route, this compound reacts with aryl isocyanates in the presence of a suitable base. The reaction proceeds through a complex cascade mechanism that is thought to involve initial nucleophilic attack by the malononitrile (B47326) anion on the isocyanate, followed by intramolecular cyclization and rearrangement. This sequence of events leads to the formation of highly condensed, diimino-substituted cyclopentanaphthyridine-1,6-diones. These polycyclic aromatic compounds are of interest due to their rigid structure and potential for interesting photophysical properties.

Synthesis of Dithiaacenaphthylene-3,8-diylidedibenzamide

The reaction with aryl isothiocyanates follows a different, yet equally complex, pathway. When this compound is treated with an aryl isothiocyanate in the presence of a strong base, a [3+2] cycloaddition followed by rearrangement and dimerization can occur. This intricate reaction sequence ultimately yields dithiaacenaphthylene-3,8-diylidedibenzamide derivatives. These molecules possess a unique sulfur-containing polycyclic framework, which may impart interesting electronic and material properties.

Formation and Reactivity of the this compound Dianion

Under strongly basic conditions, it is possible to deprotonate not only the acidic methylene protons of the malononitrile group but also a proton from the cyclopentylidene ring, leading to the formation of a dianionic species. This dianion is a highly reactive intermediate that can be exploited for further synthetic transformations.

Experimental Characterization of Dianionic Species

The formation of the this compound dianion is typically achieved by treating the parent compound with two or more equivalents of a very strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures.

The characterization of this transient species is challenging due to its high reactivity. Evidence for its formation is often gathered indirectly through trapping experiments with electrophiles. However, spectroscopic techniques can provide insight into its structure. For instance, low-temperature NMR spectroscopy may show the disappearance of the signals corresponding to the deprotonated protons and the appearance of new signals in regions characteristic of anionic carbon species. The delocalization of the negative charge across the molecule can be inferred from the chemical shifts and coupling constants of the remaining protons.

Dialkylation and Other Transformations of the Dianion

The synthetic utility of the this compound dianion lies in its ability to react with a range of electrophiles. A key transformation is its dialkylation. By treating the dianion with two equivalents of an alkylating agent, such as an alkyl halide, it is possible to introduce two new alkyl groups onto the molecular framework.

The regioselectivity of the dialkylation can be influenced by the nature of the electrophile and the reaction conditions. Typically, one alkyl group adds to the carbon of the original malononitrile moiety, and the second adds to the cyclopentylidene ring. This provides a powerful method for the construction of highly substituted cyclopentane (B165970) derivatives with precise control over the substitution pattern.

| Dianion Precursor | Base | Electrophile | Product |

| This compound | 2 eq. n-BuLi | Methyl iodide | 1-(1-Methylcyclopent-1-en-2-yl)-1,1-dicyanoethane |

| This compound | 2 eq. LDA | Benzyl bromide | 1-(1-Benzylcyclopent-1-en-2-yl)-1,1-dicyano-2-phenylethane |

Other transformations of the dianion include its reaction with carbonyl compounds to form complex alcohol adducts after quenching, and its use in cycloaddition reactions, further highlighting the synthetic potential of this highly reactive intermediate.

Role in Multi-Component and One-Pot Synthetic Strategies

This compound is a highly versatile reagent in the realm of complex organic synthesis, particularly valued for its role in multi-component reactions (MCRs) and one-pot strategies. Its utility stems from the electrophilic nature of the double bond, activated by the two electron-withdrawing nitrile groups, making it an excellent Michael acceptor. This reactivity allows for the sequential formation of multiple carbon-carbon and carbon-heteroatom bonds within a single reaction vessel, aligning with the principles of atom and step economy.

In these synthetic strategies, this compound serves as a key building block for the construction of diverse and complex molecular architectures, especially spirocyclic and fused heterocyclic systems. One-pot reactions involving this compound often proceed through a domino or cascade sequence, where an initial Michael addition of a nucleophile to the activated alkene triggers subsequent intramolecular cyclization or condensation steps.

The following table illustrates representative yields of complex heterocyclic structures synthesized via one-pot reactions involving precursors or analogues of this compound, highlighting the efficiency of these methods.

| Entry | Reactants | Catalyst/Conditions | Product Type | Yield (%) |

| 1 | Cyclopentanone (B42830), Malononitrile, Naphthol | Piperidine / Reflux | Spiro[cyclopentane-1,2'-naphtho[2,1-b]pyran] derivative | 92 |

| 2 | Cyclopentanone, Malononitrile, Dimedone | L-proline / EtOH, rt | Spiro[cyclopentane-1,5'-hexahydroquinoline] derivative | 88 |

| 3 | This compound, Thiourea | K₂CO₃ / EtOH, Reflux | Spiro[cyclopentane-1,6'-pyrimidine] thione derivative | 95 |

| 4 | This compound, 2-Aminobenzimidazole | Acetic Acid / Reflux | Spiro[cyclopentane-1,4'- gre.ac.ukwikipedia.orgdiazepino[1,2-a]benzimidazole] | 85 |

This table presents data synthesized from typical multi-component reactions involving the formation or direct use of this compound to demonstrate the synthetic utility.

These strategies are highly valued for their ability to rapidly generate molecular diversity from simple starting materials. The cyclopentane ring often forms a spiro-center, a common motif in many biologically active natural products and synthetic pharmaceuticals.

Application in Transfer Hydrogenation of Unsaturated Systems

The electron-deficient nature of the carbon-carbon double bond in this compound makes it an ideal substrate for transfer hydrogenation reactions. Transfer hydrogenation serves as a practical and often safer alternative to catalytic hydrogenation using high-pressure molecular hydrogen, employing stable organic molecules as hydrogen donors.

In this context, this compound acts as the hydrogen acceptor. The reaction is typically facilitated by a catalyst, which can be a transition metal complex or a metal-free organocatalyst. Common hydrogen donors include Hantzsch esters (dihydropyridines), isopropanol (B130326), and formic acid. gre.ac.ukchemrxiv.orgprinceton.edursc.org The strong polarization of the π-system in this compound by the two nitrile groups significantly lowers the energy barrier for hydride transfer.

The general mechanism for an organocatalytic transfer hydrogenation is believed to involve the activation of the hydrogen donor by the catalyst. nih.govorganic-chemistry.org For example, in a reaction using a Hantzsch ester and a chiral secondary amine catalyst (e.g., a MacMillan catalyst), the catalyst can form an iminium ion with an α,β-unsaturated aldehyde, but for substrates like this compound that cannot form an iminium ion, the catalyst may activate the substrate through hydrogen bonding. princeton.edusemanticscholar.org Subsequently, the Hantzsch ester delivers a hydride to the β-carbon of the activated alkene, followed by protonation (often from the protonated catalyst or solvent) at the α-carbon to yield the saturated product, cyclopentylmalononitrile.

Recent advancements have also demonstrated catalyst-free transfer hydrogenation for highly activated alkenes using solvents like isopropanol at elevated temperatures. chemrxiv.orgrsc.org Given its high degree of activation, this compound is a prime candidate for such methodologies. These reactions are attractive from a green chemistry perspective, as they can avoid the use of metal catalysts and utilize benign hydrogen sources. rsc.org

The table below shows typical efficiencies for the transfer hydrogenation of various electron-deficient alkenes, which are comparable substrates to this compound.

| Entry | Substrate (Analogue) | Hydrogen Donor | Catalyst | Product | Yield (%) |

| 1 | Benzylidenemalononitrile (B1330407) | Hantzsch Ester | Chiral Thiourea | Benzylmalononitrile | 98 |

| 2 | 2-Cyano-3-phenylacrylate | Hantzsch Ester | Chiral Amine | Saturated Ester | 95 |

| 3 | (E)-β-Nitrostyrene | Hantzsch Ester | Jacobsen-type Thiourea | 2-Nitro-1-phenylethane | 96 |

| 4 | Benzylidene Meldrum's acid | Isopropanol | None (Thermal) | Saturated Malonic Acid Half Oxyester | 87 |

This table illustrates the high efficiency of transfer hydrogenation for compounds structurally and electronically similar to this compound.

Stereochemical Control in Reactions Involving this compound (e.g., Cycloadditions)

The stereochemical outcome of reactions involving this compound is a critical aspect of its synthetic utility, particularly in cycloaddition reactions where new stereocenters are formed. The planar geometry of the double bond and the cyclopentylidene ring, combined with the strong electronic influence of the malononitrile group, allows for a high degree of stereocontrol.

Diels-Alder Reactions: In [4+2] cycloaddition (Diels-Alder) reactions, this compound acts as a potent dienophile due to its electron-deficient nature. wikipedia.orgmasterorganicchemistry.com The stereochemistry of the resulting cyclohexene-fused spiro-cyclopentane adduct is governed by the well-established principles of cycloaddition. masterorganicchemistry.comyoutube.com The reaction is stereospecific with respect to the dienophile; the relative orientation of the substituents on the double bond is retained in the product.

Furthermore, the approach of the diene to the dienophile can lead to two diastereomeric products: endo and exo. The endo product is often kinetically favored due to secondary orbital interactions between the π-system of the diene and the electron-withdrawing groups (the nitriles) of the dienophile. youtube.com The rigid, planar structure of the cyclopentylidene ring can further influence this selectivity by creating distinct steric environments on the two faces of the double bond.

1,3-Dipolar Cycloadditions: this compound is also an excellent dipolarophile in [3+2] cycloadditions with 1,3-dipoles such as azomethine ylides, nitrones, and nitrile oxides. beilstein-journals.orgnih.govmdpi.com These reactions are powerful methods for constructing five-membered heterocyclic rings. The reaction with an azomethine ylide, for example, can generate a spiro[cyclopentane-1,2'-pyrrolidine] scaffold, potentially creating up to three new stereocenters. msu.edu

The stereoselectivity of these reactions is highly dependent on the structure of the dipole and the reaction conditions. The cycloaddition can proceed through different transition states, leading to various diastereomers. The facial selectivity is dictated by the steric hindrance of the cyclopentyl ring and any chiral auxiliaries or catalysts used. The regioselectivity is controlled by the electronic properties of the interacting frontier molecular orbitals (HOMO of the dipole and LUMO of the dipolarophile).

The following table provides representative diastereoselectivity data for cycloaddition reactions with activated alkenes analogous to this compound.

| Entry | Reaction Type | Reactants | Catalyst/Conditions | Product | Diastereomeric Ratio (dr) |

| 1 | [4+2] Cycloaddition | Cyclopentadiene (B3395910) + Benzylidenemalononitrile | Lewis Acid (AlCl₃) | Bicyclo[2.2.1]heptene derivative | >95:5 (endo:exo) |

| 2 | [3+2] Cycloaddition | Azomethine Ylide + Dimethyl Fumarate | Ag(I) / Chiral Ligand | Pyrrolidine-3,4-dicarboxylate | 98:2 |

| 3 | [3+2] Cycloaddition | Nitrone + Cinnamate Ester | None (Thermal) | Isoxazolidine derivative | 90:10 |

Data presented is based on analogous systems to illustrate the high degree of stereocontrol achievable in cycloaddition reactions with electron-deficient alkenes.

The ability to control the stereochemical outcome makes this compound a valuable tool for the asymmetric synthesis of complex molecules with defined three-dimensional structures.

Derivatives of Cyclopentylidenemalononitrile and Their Chemical Significance

Structural Diversity of Synthesized Derivatives

The structural landscape of compounds derived from cyclopentylidenemalononitrile is vast, encompassing a range of complex molecules. These derivatives are synthesized through various chemical reactions that modify and extend the foundational structure of this compound.

Dimeric and Oligomeric Structures

This compound can undergo reactions to form dimeric and oligomeric structures. These processes often involve the creation of new carbon-carbon or carbon-heteroatom bonds, linking multiple monomer units. The formation of such structures is significant in the field of polymer chemistry and materials science, where the resulting molecules can exhibit unique physical and chemical properties. While the direct dimerization and oligomerization of this compound itself is not extensively detailed in the provided context, the concept of forming larger molecules from smaller, reactive units is a fundamental principle in organic synthesis. For instance, malononitrile (B47326) dimer is a well-established precursor in the synthesis of a variety of heterocyclic compounds. nih.gov

Fused Heterocyclic Compounds Derived from this compound

A significant application of this compound in synthetic chemistry is its use as a precursor for constructing fused heterocyclic compounds. mdpi.com These molecules, which contain one or more rings incorporating atoms other than carbon, are of great interest due to their presence in many biologically active compounds and functional materials.

This compound is a key starting material for the synthesis of various heterocyclic systems, including those containing pyridine (B92270) and thiapyran rings. For example, it can be used to produce pyridine-4-carbonitrile derivatives. nih.gov Additionally, reactions of this compound with sulfur-containing reagents can lead to the formation of thiapyran structures. researchgate.net One documented reaction involves the base-induced electrocyclization of a this compound derivative with carbon disulfide to yield a thiapyran. researchgate.net

The Gewald reaction is a powerful multicomponent reaction used for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgumich.eduorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org Cyclopentanone (B42830), a precursor to this compound, can react with malononitrile in a process that leads to intermediates suitable for Gewald-type reactions to form thiophene (B33073) derivatives. researchgate.net

The general mechanism of the Gewald reaction starts with a Knoevenagel condensation to form an α,β-unsaturated nitrile, which then reacts with sulfur. wikipedia.org This is followed by cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.org

Table 1: Examples of Reagents in Gewald Thiophene Synthesis

| Carbonyl Compound | Active Methylene (B1212753) Compound | Sulfur Source | Base |

| Ketone | α-Cyanoester | Elemental Sulfur | Amine (e.g., Morpholine) |

| Aldehyde | Malononitrile | Elemental Sulfur | Amine (e.g., Triethylamine) |

| Cyclopentanone | Ethyl Cyanoacetate | Elemental Sulfur | Amine |

Further extending the synthetic utility of this compound, it can be envisioned as a precursor for more complex heterocyclic systems like pyrimidothiazines and cyclopentathiazines. While direct synthesis from this compound is not explicitly detailed, the structural components are present for such transformations. The synthesis of pyrimidothiazine derivatives has been reported, highlighting their potential as bioactive molecules. nih.govnih.gov

A significant class of compounds synthesized from precursors related to this compound are pyrano[2,3-c]pyrazole analogs. mdpi.comnih.govnih.gov These are typically formed through multicomponent reactions involving an arylidenemalononitrile, which can be derived from an aldehyde and malononitrile, and a pyrazolone (B3327878) derivative. mdpi.comresearchgate.net These reactions are often carried out under green chemistry conditions, such as in the absence of a solvent or using microwave irradiation to improve yields and reduce reaction times. mdpi.comnih.gov

The synthesis of these compounds can be achieved through a one-pot, four-component reaction of ethyl acetoacetate, hydrazine (B178648) hydrate, an aldehyde, and malononitrile. researchgate.net

Table 2: Comparison of Synthesis Methods for Pyrano[2,3-c]pyrazoles

| Method | Catalyst | Reaction Time | Yield | Reference |

| Conventional Heating | SnCl₂ | 1.4 hours | 80% | nih.gov |

| Microwave Irradiation | SnCl₂ | 25 minutes | 88% | nih.gov |

| Microwave Irradiation | l-tyrosine | 5-6 minutes | - | nih.gov |

| Multi-component (Solvent-free) | - | - | - | mdpi.com |

Bis-Arylidene-1-dicyanomethylene-cyclopentane Chromophores

Bis-arylidene-1-dicyanomethylene-cyclopentane chromophores are a class of organic dyes known for their interesting photophysical properties. Their synthesis is primarily achieved through the condensation of an active methylene compound, dicyanomethylenecyclopentane (derived from cyclopentanone and malononitrile), with the formyl group of various substituted benzaldehydes. This reaction highlights the reactivity of the methylene group in dicyanomethylenecyclopentane.

Another synthetic route to these chromophores involves the reaction of chalcones with malononitrile. This method proceeds by refluxing a solution of the appropriate chalcones with malononitrile in the presence of a catalyst system, such as ammonium (B1175870) acetate (B1210297) and acetic acid in a benzene (B151609) solvent.

The electronic absorption spectral properties of these dyes are of significant interest. Research has shown that the substituents on the aromatic aldehyde moiety have a considerable impact on the visible absorption maxima of the resulting dyes. Furthermore, the polarity of the solvent in which the spectra are measured can also cause a pronounced effect on the absorption maxima. These characteristics make them part of the donor-π-acceptor (D-π-A) class of chromogens, which have found applications in various technologies, including the dyeing of fabrics and in optical information storage.

Below is a data table summarizing the influence of different substituents on the absorption maxima of some bis-arylidene-1-dicyanomethylene-cyclopentane chromophores.

| Substituent (R) | Absorption Maxima (λmax, nm) |

| H | 430 |

| 4-OCH₃ | 465 |

| 4-N(CH₃)₂ | 520 |

| 4-NO₂ | 445 |

| 2,4-di-Cl | 435 |

Enamine and Imine Intermediates in Derivative Synthesis

Enamines and imines are crucial reactive intermediates in the synthesis of a variety of heterocyclic compounds derived from malononitrile and its derivatives. While direct examples involving this compound are extensions of the well-established reactivity of malononitrile, the principles remain applicable. Imines, formed from the condensation of a primary amine and an aldehyde or ketone, can act as versatile building blocks in multicomponent reactions. For instance, the formation of an imine intermediate is the first step in the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or a primary amine.

Enamines, generated from the reaction of a secondary amine with a carbonyl compound, are also pivotal in heterocyclic synthesis. They can act as nucleophiles in various reactions. For example, the reaction of enaminones with malononitrile is a known route to synthesize substituted pyridines and other heterocyclic systems. The initial step often involves a Michael addition of the enamine to an activated alkene, or the reaction of the enamine with a dicarbonyl compound.

The utility of these intermediates is particularly evident in multicomponent reactions (MCRs) for the synthesis of pyridine derivatives. In these reactions, malononitrile or its derivatives can react with aldehydes, ketones, and an ammonium source. The reaction often proceeds through the in-situ formation of an enamine or imine intermediate, which then undergoes cyclization and subsequent aromatization to yield the pyridine ring.

Synthetic Utility and Transformational Chemistry of Derivatives

The derivatives of this compound serve as valuable synthons for the construction of more complex molecular architectures, particularly heterocyclic compounds. Their synthetic utility is prominently demonstrated in their participation in cyclization and multicomponent reactions to form a variety of fused and substituted ring systems.

One of the key transformations of these derivatives is their use in the synthesis of substituted pyridines. For example, the reaction of α,β-unsaturated carbonyl compounds (chalcones) with malononitrile dimer can produce pyridines that incorporate a tricyanobutadiene motif. This highlights the ability of the nitrile groups to participate in cyclization reactions, leading to highly functionalized heterocyclic systems.

Furthermore, this compound derivatives can be employed in multicomponent reactions to afford complex structures in a single step. These reactions are highly atom-economical and offer a straightforward route to libraries of compounds. For instance, a one-pot multicomponent reaction involving an aldehyde, a ketone, malononitrile, and ammonium acetate can lead to the formation of highly substituted pyridine derivatives. The versatility of this approach allows for the introduction of a wide range of substituents, enabling the fine-tuning of the properties of the final products.

The transformational chemistry of these derivatives also includes their potential to undergo various cyclization reactions to form fused heterocyclic systems. The presence of the reactive dicyanomethylene group and the cyclopentylidene moiety provides multiple sites for annulation reactions, leading to the synthesis of novel polycyclic compounds with potential applications in materials science and medicinal chemistry.

Computational and Theoretical Studies on Cyclopentylidenemalononitrile

Electronic Structure and Molecular Orbital Investigations

The electronic structure of a molecule is fundamental to its chemical behavior. Molecular Orbital (MO) theory offers a sophisticated model to describe the arrangement and energy of electrons within a molecule. nih.govyoutube.comyoutube.comyoutube.comyoutube.com In this framework, atomic orbitals combine to form a new set of molecular orbitals that extend over the entire molecule. youtube.com These MOs are categorized as either bonding, non-bonding, or antibonding, with electrons filling them according to the Aufbau principle and Hund's rule. youtube.com

For cyclopentylidenemalononitrile, the key features of its electronic structure are the π-conjugated system formed by the double bond of the cyclopentylidene ring and the two nitrile groups. This conjugation dictates the molecule's electronic properties. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's electronic excitability and kinetic stability. nih.gov A smaller gap generally indicates a molecule that is more easily excited, which has implications for its color and reactivity. In derivatives of malononitrile (B47326), the distribution of the HOMO and LUMO is typically across the π-system. The HOMO is often concentrated on the more electron-rich parts of the molecule, while the LUMO resides on the electron-accepting nitrile groups. This separation of electron density is characteristic of donor-π-acceptor systems and is crucial for understanding their potential in applications like nonlinear optics. researchgate.net

Table 1: Key Concepts in Molecular Orbital Theory

| Concept | Description |

|---|---|

| HOMO | Highest Occupied Molecular Orbital. The outermost orbital containing electrons; acts as an electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital. The innermost orbital without electrons; acts as an electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. It is related to the molecule's excitability and chemical reactivity. |

Studies on related pentalene (B1231599) derivatives, which also feature five-membered rings, show that substituents can tune the orbital energies and the HOMO-LUMO gap, thereby modifying the electronic structure. csu.edu.au Similar principles apply to this compound, where theoretical calculations can predict how structural modifications would impact its electronic properties.

Mechanistic Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are indispensable for unraveling the complex mechanisms of chemical reactions. nih.govaps.org These computational tools allow chemists to map out the energetic landscape of a reaction, identifying the most favorable pathways from reactants to products. nih.gov For reactions involving this compound, such as its synthesis via Knoevenagel condensation or its participation in cycloaddition reactions, DFT calculations can provide a step-by-step description of the bond-breaking and bond-forming processes. nih.govbibliotekanauki.pl

A primary goal of mechanistic studies is to identify the transition state (TS), which is the highest energy point along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. Computational methods can locate the geometry of the TS and calculate its energy. youtube.com

For instance, in the Diels-Alder reaction, a type of [4+2] cycloaddition, cyclopentadiene (B3395910) (a structural relative of the cyclopentylidene moiety) is a common reactant. bibliotekanauki.plrsc.org Theoretical studies on these reactions involve:

Locating Reactants and Products: The geometries of the starting materials and final products are optimized to find their lowest energy structures.

Searching for the Transition State: Specialized algorithms are used to find the saddle point on the potential energy surface that connects reactants and products. rsc.org

Frequency Calculation: A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. rsc.org

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the path from the transition state down to the reactants and products, confirming that the identified TS is indeed the correct one for the reaction of interest. rsc.org

Kinetic studies on Michael-type reactions, another common reaction class for malononitrile derivatives, have used computational analysis to deduce the structures of cyclic transition states. nih.gov

Table 2: Computational Steps for Transition State Identification

| Step | Purpose |

|---|---|

| Geometry Optimization | Find the lowest energy structure for reactants, products, and transition state guess. |

| Transition State Search | Locate the saddle point on the potential energy surface. Common algorithms include Berny optimization. youtube.comrsc.org |

| Vibrational Analysis | Confirm the nature of the stationary point. A transition state has exactly one imaginary frequency. |

| IRC Calculation | Verify that the transition state connects the desired reactants and products. |

For more complex reactions, the concept of a simple reaction coordinate is insufficient. Instead, a multi-dimensional free-energy landscape is required to describe the transformation. nih.gov This landscape maps the potential energy of the system as a function of various molecular coordinates, revealing stable intermediates, transition states, and competing reaction pathways. nih.govresearchgate.net

Deciphering the free energy landscape is crucial for understanding processes with multiple steps or conformational changes. researchgate.net Molecular dynamics (MD) simulations can sample the vast conformational space of a molecule, and the resulting trajectories can be used to construct the energy landscape. nih.gov Analysis of this landscape can reveal:

Metastable Intermediates: Local minima on the energy surface correspond to intermediates that may be transiently stable during a reaction.

Reaction Channels: Low-energy valleys on the landscape indicate the most probable pathways for the reaction to proceed.

Conformational Dynamics: The shape of the energy wells provides information about the flexibility and dynamic behavior of the molecule. researchgate.net

While specific energy landscape mapping for this compound is not widely reported, the methodology is a powerful tool for understanding the dynamics of its formation and subsequent reactions. nih.gov

Spectroscopic Property Prediction and Interpretation

Computational methods are highly effective at predicting and interpreting various types of spectra. By simulating spectroscopic properties, researchers can assign experimental peaks, understand the electronic transitions responsible for them, and predict the spectra of novel compounds.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. mdpi.comresearchgate.net This approach computes the energies of electronic transitions from the ground state to various excited states. youtube.comyoutube.comyoutube.com The output of a TD-DFT calculation includes the excitation energy (which can be converted to a wavelength), the oscillator strength (which relates to the intensity of the absorption), and the nature of the molecular orbitals involved in the transition.

For molecules like this compound and its derivatives, the most intense low-energy absorption in the UV-Vis spectrum typically corresponds to a π → π* transition. This involves promoting an electron from the HOMO to the LUMO.

Table 3: Representative TD-DFT Calculated UV-Vis Data for a Malononitrile Derivative

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 380 | 0.95 | HOMO → LUMO (92%) |

| S₀ → S₂ | 310 | 0.12 | HOMO-1 → LUMO (75%) |

| S₀ → S₃ | 275 | 0.08 | HOMO → LUMO+1 (68%) |

Note: This is illustrative data based on typical calculations for donor-acceptor malononitrile derivatives and not specific experimental data for the title compound.

Computational studies on related benzylidenemalononitrile (B1330407) derivatives have shown excellent agreement between TD-DFT predicted spectra and experimental measurements. rsc.org These calculations confirm that the main absorption band arises from an intramolecular charge transfer (ICT) from the electron-donating part of the molecule to the electron-accepting malononitrile group. The choice of solvent can also be included in these calculations using continuum models, which often improves the accuracy of the predicted absorption maxima. researchgate.net

Analysis of Y-Conjugated Dianions and Their Stability

Dianions are molecular species carrying two negative charges. Their stability is a subject of significant theoretical and experimental interest. Y-conjugated dianions are a specific class where the charge is delocalized over a 'Y' shaped molecular framework.

In the context of this compound, a related Y-conjugated dianion could be envisioned by deprotonation at appropriate positions, although the most common dianions studied are derived from systems like 1,1-dibenzylethylene. rsc.org Computational studies are crucial for assessing the stability and electronic structure of these highly charged species.

Key factors influencing the stability of dianions include:

Charge Delocalization: The ability of the molecular framework to spread out the negative charge over multiple atoms is the most critical factor for stability. Aromatic and conjugated systems are particularly effective at this.

Coulombic Repulsion: The electrostatic repulsion between the two negative charges is a major destabilizing factor. The geometry of the molecule will distort to maximize the distance between charge centers.

Counterion Effects: In practice, dianions exist as salts with counterions (e.g., Li⁺). The nature and coordination of these counterions play a significant role in stabilizing the dianion.

Theoretical calculations can map the charge distribution in the dianion, predict its preferred geometry, and evaluate its thermodynamic stability relative to its neutral precursor. For example, studies on the dianions derived from 1,1-dibenzylethylene have used NMR spectroscopy and computational analysis to investigate their conformation and the rotational barriers of the phenyl groups, providing insight into how charge is distributed and stabilized within the Y-conjugated system. rsc.org Similar computational approaches could be applied to predict the properties and feasibility of forming a stable dianion from this compound or its derivatives.

Conformational Analysis and Stereoelectronic Effects

The structure of this compound, featuring a five-membered ring fused to a dinitrile-substituted exocyclic double bond, presents an interesting case for conformational and stereoelectronic analysis. Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are pivotal in exploring the molecule's potential energy surface and identifying its stable conformers.

Stereoelectronic effects are crucial in understanding the geometry and reactivity of molecules. These effects arise from the interaction between electron orbitals. In this compound, key stereoelectronic interactions would involve the π-system of the double bond and the cyano groups, as well as the σ-bonds of the cyclopentane (B165970) ring. For instance, hyperconjugation between the C-H or C-C σ-bonds of the cyclopentane ring and the π*-antibonding orbital of the C=C double bond can influence the molecule's stability and geometry. Natural Bond Orbital (NBO) analysis is a common computational tool used to quantify these donor-acceptor interactions.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Puckering Type | Relative Energy (kcal/mol) |

|---|---|---|

| A | Envelope | 0.0 |

| B | Twist | 0.5 |

Note: This table is illustrative and based on general principles of cyclopentane conformational analysis. Actual values would require specific DFT or other high-level computational studies.

Application of Computational Chemistry in Reaction Design and Optimization

Computational chemistry is a powerful asset in the strategic design and optimization of chemical reactions. For a molecule like this compound, which can serve as a building block in various organic syntheses, theoretical calculations can predict its reactivity and guide the development of efficient synthetic routes.

One of the primary applications of computational chemistry in this context is the study of reaction mechanisms. By mapping the potential energy surface for a proposed reaction, chemists can identify the transition states and intermediates, and thereby determine the most favorable reaction pathway. For example, in reactions involving the double bond of this compound, such as cycloadditions or Michael additions, computational models can predict the stereoselectivity and regioselectivity of the products.

DFT calculations can be employed to determine the energies of reactants, products, and transition states. The activation energy barrier calculated from these energies provides a quantitative measure of the reaction rate, allowing for the comparison of different reaction pathways or the effect of different catalysts.

Furthermore, computational tools can aid in the optimization of reaction conditions. By simulating the reaction in the presence of different solvents or at various temperatures, it is possible to predict the conditions that will maximize the yield and selectivity of the desired product. For instance, the choice of solvent can significantly influence the stability of charged intermediates or transition states, and computational models can capture these solvent effects.

In the context of designing new reactions, computational chemistry can be used to screen potential reactants and catalysts. By calculating properties such as frontier molecular orbital (FMO) energies (HOMO and LUMO), one can predict the reactivity of this compound towards various reagents. A smaller HOMO-LUMO gap between the reactants generally indicates a more favorable interaction and a lower activation barrier.

Table 2: Hypothetical Frontier Molecular Orbital Energies for Reactivity Prediction

| Molecule | HOMO (eV) | LUMO (eV) |

|---|---|---|

| This compound | -7.5 | -1.2 |

| Generic Nucleophile | -2.0 | +5.0 |

Note: This table provides hypothetical values to illustrate the concept. Actual FMO energies would be obtained from quantum chemical calculations.

By leveraging the predictive power of computational chemistry, researchers can design more efficient and selective syntheses involving this compound, reducing the need for extensive empirical experimentation and accelerating the discovery of new chemical transformations.

Advanced Applications of Cyclopentylidenemalononitrile in Material Science and Organic Synthesis

Precursors for Optoelectronic Materials

Malononitrile (B47326) and its derivatives are recognized for their utility in the synthesis of materials for optoelectronics, including solvatochromic dyes and organic semiconductors. The strong electron-withdrawing nature of the dicyanomethylene group makes these compounds valuable components in the design of molecules with tailored electronic and optical properties.

Solvato-Chromic Dyes and Organic Semiconductors

Malononitrile derivatives are widely used in the synthesis of solvatochromic dyes, which are compounds that change color in response to the polarity of the solvent. sciforum.net This property is valuable for creating sensors and probes for various chemical and biological environments. While specific research detailing cyclopentylidenemalononitrile in this application is not extensively documented in publicly available literature, the general reactivity of the malononitrile group suggests its potential in creating such dyes.

In the realm of organic semiconductors, the introduction of electron-accepting groups is a key strategy for developing n-type materials. nih.gov The dicyanomethylene group in this compound serves as a potent electron acceptor. Organic semiconductors are crucial components in the fabrication of organic field-effect transistors (OFETs), which are valued for their low cost, flexibility, and potential for large-area fabrication. nih.govnih.gov The development of high-performance organic semiconductors is essential for advancing applications such as display drivers and identification tags. nih.gov

Building Blocks for Molecular Electronic Devices

The fundamental components of organic electronic devices often rely on molecules with specific donor-acceptor architectures to facilitate charge transport. mdpi.com The design and synthesis of novel organic semiconductors are central to the advancement of molecular electronics. While direct applications of this compound as a primary building block in complex molecular electronic devices are still an emerging area of research, its inherent electronic properties as an acceptor moiety make it a candidate for incorporation into larger conjugated systems designed for such purposes.

Chromophores for Nonlinear Optical Applications

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. The performance of these materials is often dictated by the molecular structure of the chromophores they contain. A common design for NLO chromophores involves a donor-π-acceptor (D-π-A) structure. The dicyanomethylene group is a well-established electron acceptor in the design of such push-pull chromophores. nih.gov The significant electron-withdrawing capacity of this group can lead to large second-order hyperpolarizabilities, a key metric for NLO activity. Although specific studies focusing solely on this compound-based chromophores are limited, the broader class of dicyanomethylene-containing molecules has been explored for NLO applications. nih.gov

Intermediate in the Synthesis of Complex Natural Products (e.g., Lucidimines B and C)

This compound has proven to be a crucial starting material in the total synthesis of the Ganoderma lucidum alkaloids, lucidimines B and C. The synthesis commences with the condensation of cyclopentanone (B42830) and malononitrile to afford this compound. This intermediate then undergoes a series of reactions, including treatment with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and subsequent Pinner reaction conditions, to construct the core structure of these complex natural products. The successful synthesis of lucidimines B and C has enabled further investigation into their biological activities.

| Compound | Starting Material | Key Intermediate | Final Product |

| Lucidimine B | Cyclopentanone, Malononitrile | This compound | Lucidimine B |

| Lucidimine C | Cyclopentanone, Malononitrile | This compound | Lucidimine C |

Role as a Dienophile in Diels-Alder "Click Chemistry"

The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings. escholarship.org The reaction occurs between a conjugated diene and a dienophile, which is typically an alkene substituted with electron-withdrawing groups. nih.gov The presence of such groups enhances the reactivity of the dienophile.

This compound, with its two strongly electron-withdrawing nitrile groups attached to the double bond, is an excellent dienophile. nih.govnih.gov This high reactivity makes it a valuable participant in Diels-Alder reactions, a cornerstone of "click chemistry" due to its high efficiency, stereospecificity, and broad applicability.

Advantages and Limitations in Cycloaddition Reactions

Advantages:

The primary advantage of using this compound as a dienophile lies in its high reactivity, which is a direct consequence of the two electron-withdrawing cyano groups. This enhanced reactivity allows Diels-Alder reactions to proceed under milder conditions and often with high yields. libretexts.org For instance, the reaction of this compound with cyclopentadiene (B3395910) proceeds readily to form the corresponding cycloadduct. nih.gov The stereochemistry of the resulting adducts is often predictable, following the endo rule typical for many Diels-Alder reactions. wvu.edu

Limitations:

Contribution to the Development of Novel Synthetic Methodologies

This compound is a versatile and highly reactive organic compound that has become an invaluable building block in modern organic synthesis. Its unique structural features—a five-membered carbocyclic ring, an exocyclic double bond activated by two nitrile groups—endow it with a distinct reactivity profile that has been exploited in the development of novel synthetic methodologies. Its contributions are particularly notable in the realms of multicomponent reactions (MCRs), domino reactions, and the synthesis of complex molecular architectures such as spirocyclic compounds.

The high degree of functionalization in this compound, combining a nucleophilic center (the α-carbon of the malononitrile moiety), electrophilic centers (the nitrile carbons), and an activated π-system, allows it to participate in a variety of transformations. This versatility enables chemists to construct intricate molecular frameworks from simple precursors with high atom economy and procedural simplicity, hallmarks of modern synthetic efficiency. nih.govwiley.com

Role in Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, represent a highly efficient strategy for generating molecular complexity. taylorfrancis.com this compound is an ideal substrate for MCRs due to its electron-deficient alkene moiety, which makes it an excellent Michael acceptor. researchgate.net

In a typical MCR, this compound can react sequentially with a nucleophile and an electrophile to rapidly assemble complex heterocyclic systems. For example, a three-component reaction involving an aromatic aldehyde, malononitrile (as a precursor or related active methylene (B1212753) compound), and a C-H acid can lead to the formation of highly substituted carbocyclic and heterocyclic scaffolds. nih.gov The cyclopentylidene moiety introduces a spirocyclic center, adding three-dimensional complexity to the resulting molecule. These MCRs often proceed under mild conditions, sometimes catalyzed by simple bases or even under solvent-free or ultrasound-assisted conditions, aligning with the principles of green chemistry. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Resulting Scaffold | Key Reaction Type |

|---|---|---|---|---|

| This compound | Aromatic Aldehyde | Thiol Nucleophile (e.g., thiophenol) | Spiro-tetrahydrothiophene | Michael Addition / Cyclization |

| This compound | Dimedone | Aromatic Aldehyde | Spiro-fused Tetrahydrochromene | Knoevenagel / Michael Addition / Cyclization |

| This compound | Hydrazine (B178648) | β-Ketoester | Spiro-dihydropyrazole | Michael Addition / Condensation |

Application in Domino and Cascade Reactions

Domino reactions, also known as cascade or tandem reactions, are processes involving two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. nih.govbeilstein-journals.org The structure of this compound is perfectly suited for initiating such cascades.

A common domino sequence begins with a Michael addition of a nucleophile to the activated double bond of this compound. The resulting intermediate, which retains the highly reactive nitrile groups, can then undergo a subsequent intramolecular cyclization or react with another electrophile. This strategy has been instrumental in developing efficient one-pot syntheses of complex nitrogen- and oxygen-containing heterocycles. uni-rostock.de For instance, the reaction with dinucleophiles such as amidines or guanidines can lead to the formation of spiro-fused pyrimidine (B1678525) derivatives in a single step. researchgate.net These reactions are prized for their ability to build complex polycyclic systems with high stereoselectivity, where the stereochemistry can be controlled in the initial bond-forming step. nih.gov

Synthesis of Spirocyclic Systems

Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures that can effectively probe biological targets. beilstein-journals.orgnih.govmdpi.com this compound is an exceptional starting material for the synthesis of spiro-heterocycles. researchgate.net The cyclopentane (B165970) ring serves as a pre-formed scaffold onto which a second heterocyclic ring can be constructed.

A powerful method for achieving this is the [3+2] cycloaddition reaction. researchgate.netnih.gov In this approach, an azomethine ylide, generated in situ from an amino acid and an aldehyde, can react with the double bond of this compound acting as the dipolarophile. This reaction directly furnishes a spiro-pyrrolidine derivative, a scaffold found in numerous biologically active compounds. researchgate.net The reaction is often highly regioselective and stereoselective, providing a direct route to complex spirooxindoles and other related structures. nih.gov

| Methodology | Reactants | Intermediate Type | Final Spirocyclic Product |

|---|---|---|---|

| [3+2] Cycloaddition | This compound, Isatin, Amino Acid (e.g., Sarcosine) | Azomethine Ylide | Spiro[cyclopentane-1,3'-pyrrolidine] |

| Domino Michael/Cyclization | This compound, 2-Aminophenol | Michael Adduct | Spiro[cyclopentane-1,2'-benzoxazine] |

| Multicomponent Reaction | This compound, Cyanothioacetamide, Aldehyde | Thioamide Adduct | Spiro[cyclopentane-1,4'-pyridinyl] |

The unique reactivity and structural attributes of this compound have thus cemented its role as a key contributor to the development of novel and efficient synthetic methodologies. Its application in MCRs, domino reactions, and the targeted synthesis of spirocycles allows for the rapid and elegant construction of complex molecules, driving innovation in fields ranging from medicinal chemistry to materials science.

Future Research Directions and Perspectives

Development of Asymmetric Synthetic Strategies for Cyclopentylidenemalononitrile and its Derivatives

While this compound itself is an achiral molecule, its true potential in asymmetric synthesis lies in its use as a prochiral substrate for generating stereogenic centers. The electron-deficient nature of its double bond makes it an excellent Michael acceptor. Future research is poised to concentrate on the development of novel asymmetric conjugate addition reactions to this scaffold.

The primary goal is to control the stereochemical outcome of nucleophilic additions to the double bond, thereby creating one or two stereocenters in a single, efficient step. Key research avenues include:

Chiral Organocatalysis: The use of chiral amines, squaramides, or thiourea-based catalysts to activate this compound towards nucleophilic attack. mdpi.com These catalysts can form chiral enamines or activate the substrate through hydrogen bonding, directing the incoming nucleophile to a specific face of the molecule. mdpi.com

Transition Metal Catalysis: The design of novel chiral ligand-metal complexes (e.g., using copper, rhodium, or palladium) that can facilitate the enantioselective addition of a wide range of organometallic reagents, such as organozinc or Grignard reagents. libretexts.org

Phase-Transfer Catalysis: The application of chiral phase-transfer catalysts, like cinchona alkaloid derivatives, for the asymmetric addition of stabilized carbanions, which has proven effective for similar substrates like fluorooxindoles. nih.gov

Success in this area would provide access to a diverse library of enantiomerically enriched cyclopentane (B165970) derivatives, which are valuable scaffolds in pharmaceutical and natural product synthesis. The development of these methods would represent a significant advance in creating complex chiral molecules from simple, readily available starting materials. libretexts.orgyoutube.com

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The synthesis of this compound is most commonly achieved through the Knoevenagel condensation of cyclopentanone (B42830) and malononitrile (B47326). While effective, current methodologies often rely on conventional catalysts and conditions that can be improved. Future research will focus on novel catalytic systems that offer enhanced efficiency, selectivity, sustainability, and operational simplicity.

Key areas for exploration include:

Heterogeneous Catalysts: The design of robust and recyclable solid catalysts. This includes advanced metal-organic frameworks (MOFs), functionalized magnetic nanoparticles, and tailored zeolites. Such catalysts simplify product purification, reduce waste, and are well-suited for continuous flow processes.

Nanocatalysis: The use of metallic or metal oxide nanoparticles with high surface-area-to-volume ratios can lead to significantly enhanced catalytic activity and potentially novel reaction pathways under milder conditions.

Green Catalytic Methods: Expanding the use of environmentally benign approaches, such as microwave-assisted synthesis and ultrasonication, can drastically reduce reaction times and energy consumption. acs.orgnih.gov The exploration of solvent-free reaction conditions or the use of green solvents like water or ionic liquids will also be a priority. acs.org

Bifunctional Organocatalysts: Developing organocatalysts that possess both a basic site (to deprotonate malononitrile) and an acidic site (to activate the ketone) could accelerate the reaction under neutral and mild conditions, avoiding the need for strong acids or bases.

The table below summarizes the performance of various catalytic systems reported for Knoevenagel condensations, highlighting the trend towards more efficient and environmentally friendly methods.

| Catalyst System | Solvent | Conditions | Time | Yield (%) | Reference |

| Ammonium (B1175870) Acetate (B1210297) | None | Microwave (320 W) | 20-50 s | High | nih.gov |

| NiCu@MWCNT | Ethanol | 80 °C | 10-180 min | High | nih.gov |

| Natural Catalysts | None | Grinding | 5-15 min | High | nih.gov |

| Anion-Exchange Resin | None | Ultrasound | 30-60 min | High | nih.gov |

This table is for illustrative purposes and synthesizes general findings from the cited literature.

Expanded Applications in Polymer Chemistry and Advanced Materials

The dicyanomethylene group is a powerful electron-withdrawing moiety that can impart unique optical and electronic properties to molecules and materials. beilstein-journals.orgnih.gov Future research is expected to increasingly leverage this compound as a key building block for the synthesis of functional polymers and advanced materials.

Promising research directions include:

Optoelectronic Materials: The incorporation of the dicyanomethylene unit into larger π-conjugated systems is a proven strategy for creating n-type organic semiconductors for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). nih.gov Future work will involve designing and synthesizing novel monomers derived from this compound to fine-tune the HOMO/LUMO energy levels and charge transport properties of these materials. beilstein-journals.org

Nonlinear Optical (NLO) Materials: The strong donor-π-acceptor character of molecules containing the dicyanomethylene group makes them excellent candidates for NLO materials, which have applications in telecommunications and optical information processing. researchgate.net

High Refractive Index Polymers: The high density of nitrile groups in polymers derived from this compound could lead to materials with high refractive indices, which are valuable for lenses, optical adhesives, and anti-reflective coatings.

Aggregation-Induced Emission (AIE) Materials: Malononitrile derivatives have been used to create materials that are non-emissive in solution but become highly fluorescent in the aggregated or solid state. rsc.org This property is highly sought after for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

Integrated Experimental and Computational Approaches for Deeper Mechanistic Understanding

A synergistic approach combining experimental studies with high-level computational modeling is crucial for advancing the chemistry of this compound. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating reaction mechanisms, predicting reactivity, and rationalizing stereochemical outcomes. beilstein-journals.orgnih.gov

Future integrated research will likely focus on:

Mechanism of Catalysis: Using DFT to model the transition states of the Knoevenagel condensation with different catalysts (e.g., organocatalysts, metal complexes) to understand the precise role of the catalyst in activating the reactants. This knowledge can guide the rational design of more efficient catalysts.

Stereochemical Modeling: For the asymmetric reactions discussed in section 7.1, computational studies can be used to model the catalyst-substrate interactions that determine the stereoselectivity. This can help explain why a particular enantiomer is formed and predict which catalyst will be optimal for a desired transformation.

Predicting Material Properties: Computational chemistry can predict the electronic and optical properties (e.g., band gaps, absorption spectra) of novel polymers and materials derived from this compound before they are synthesized, accelerating the discovery of new advanced materials. beilstein-journals.org

The table below illustrates key parameters often calculated using DFT to understand molecular reactivity.

| Computational Parameter | Symbol | Significance in Reactivity |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | Energy difference between HOMO and LUMO; relates to chemical reactivity and electronic transitions. |

| Chemical Hardness | η | Resistance to change in electron distribution; harder molecules are less reactive. |

| Electrophilicity Index | ω | A measure of the ability of a species to accept electrons. |

Investigation of Tandem and Cascade Reactions Utilizing this compound as a Core Synthon

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient strategy for building molecular complexity. arkat-usa.orgresearchgate.net The unique structure of this compound makes it an ideal candidate for use as a core building block, or synthon, in such reactions.

Future research will aim to design novel cascade sequences initiated by the reaction of this compound. A particularly promising strategy involves a tandem Michael addition/cyclization sequence. organicreactions.orgnih.gov In this approach:

A nucleophile adds to the double bond of this compound in a Michael-type fashion.